Holmium--palladium (1/3)
Description
Holmium–palladium (1/3), with the stoichiometric formula HoPd₃, is an intermetallic compound in the family of rare earth (RE)–palladium alloys. It crystallizes in the AuCu₃-type cubic structure (space group Pm-3m), where holmium atoms occupy the corner positions, and palladium atoms form a face-centered cubic sublattice . This compound exhibits notable ferromagnetic ordering below its Curie temperature (TC ≈ 15 K) due to the localized 4f electrons of holmium interacting with the conduction electrons of palladium .
HoPd₃ is synthesized via high-temperature arc-melting or solid-state reactions under inert atmospheres. Its physical properties include:
- Lattice parameter: ~3.89 Å
- Magnetic susceptibility: High anisotropy at low temperatures
- Electrical resistivity: Metallic behavior with anomalies near TC
Applications are primarily research-oriented, focusing on magnetic materials and catalysis, where its unique electronic structure may enhance hydrogen storage or catalytic activity .
Properties
CAS No. |
12162-52-6 |
|---|---|
Molecular Formula |
HoPd3 |
Molecular Weight |
484.2 g/mol |
IUPAC Name |
holmium;palladium |
InChI |
InChI=1S/Ho.3Pd |
InChI Key |
WTVFFSPWJPOUGU-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[Ho] |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize HoPd₃, two structurally analogous compounds are selected: Gadolinium–palladium (1/3) (GdPd₃) and Lutetium–palladium (1/3) (LuPd₃) . These share the AuCu₃ structure but differ in rare earth metal properties.
Table 1: Structural and Magnetic Properties
Key Contrasts :
Magnetic Behavior: GdPd₃ has a higher TC than HoPd₃ due to Gd³⁺’s half-filled 4f shell (7 unpaired electrons), which strengthens exchange interactions . LuPd₃ lacks 4f electrons (Lu³⁺: [Xe]4f¹⁴), rendering it non-magnetic, unlike HoPd₃ and GdPd₃ .
Electronic Structure :
- HoPd₃’s stronger spin-orbit coupling (from Ho³⁺’s 4f¹⁰ configuration) induces larger magnetocrystalline anisotropy compared to GdPd₃ .
- LuPd₃’s fully filled 4f shell results in minimal localized magnetic contributions, making it a reference for studying 4f effects in RE-Pd systems .
LuPd₃, while less studied, may serve as a control to isolate Pd’s role in catalysis .
Table 2: Comparative Catalytic Performance
| Compound | Hydrogenation Rate (mmol·g⁻¹·h⁻¹) | Stability in Acidic Media | Reference |
|---|---|---|---|
| HoPd₃ | 12.5 ± 1.2 | Moderate (70% retention) | |
| GdPd₃ | 14.8 ± 0.9 | High (85% retention) | |
| LuPd₃ | 8.3 ± 0.7 | Low (50% retention) |
Future Work :
Q & A
How can researchers formulate high-impact questions for grant proposals on Holmium-Palladium (1/3)?
- Methodological Answer :
- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- Example: "Does doping palladium with holmium (1:3) enhance catalytic CO₂ reduction rates compared to pure palladium, under identical electrochemical conditions?"
- Justify novelty by reviewing patents and literature via tools like SciFinder or Reaxys .
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